molecular formula C11H6ClF2N3O4 B2405049 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 1975118-56-9

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2405049
CAS No.: 1975118-56-9
M. Wt: 317.63
InChI Key: ROHPPBFMZYZPHZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro-nitrophenyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the phenyl ring.

    Halogenation: Introduction of the chloro group.

    Formation of Pyrazole Ring: Cyclization reaction to form the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group.

    Difluoromethylation: Introduction of the difluoromethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The pyrazole ring can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

    Oxidized Derivatives: From oxidation reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The presence of functional groups like the nitro, chloro, and difluoromethyl groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-nitrophenyl)-3-methylpyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

    1-(4-Bromo-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to similar compounds with other substituents.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHPPBFMZYZPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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